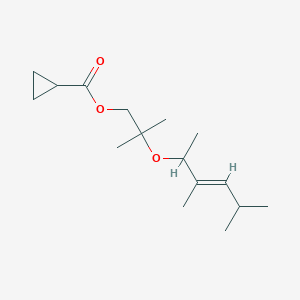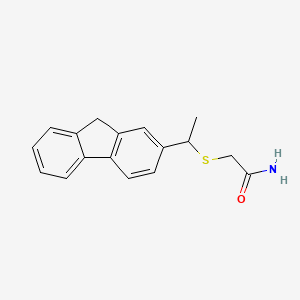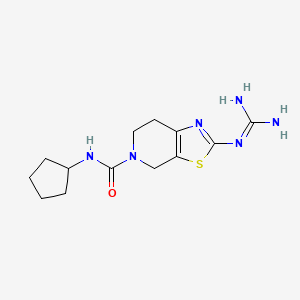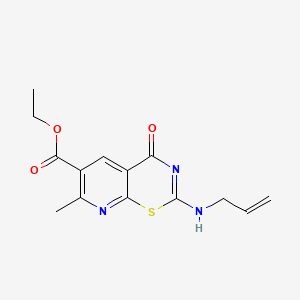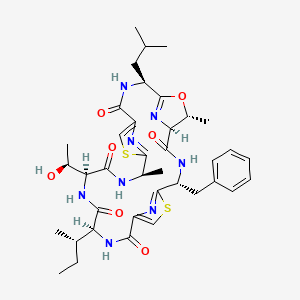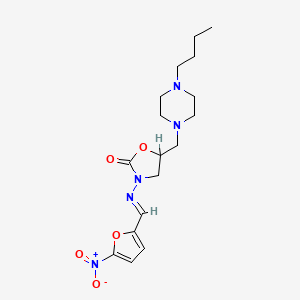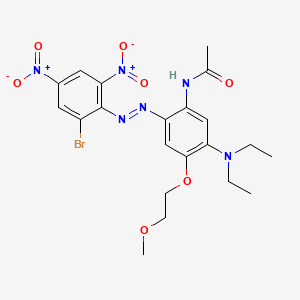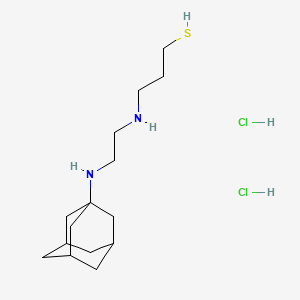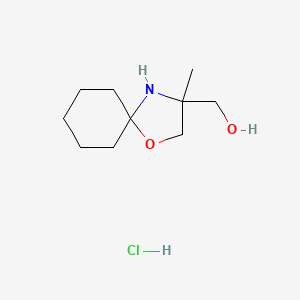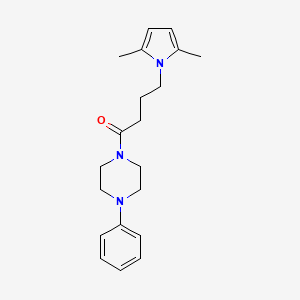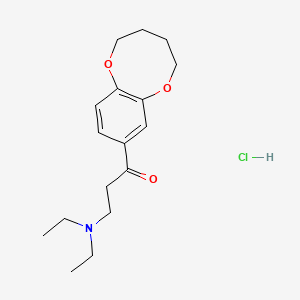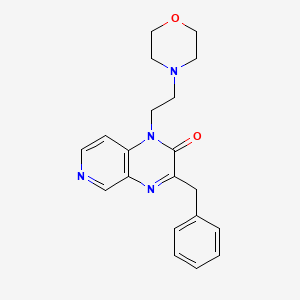
Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-morpholinoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-morpholinoethyl)- is a heterocyclic compound that features a pyridopyrazinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the benzyl and morpholinoethyl groups may impart unique biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-morpholinoethyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridopyrazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Morpholinoethyl Group: This step may involve nucleophilic substitution reactions using morpholine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions may target the pyridopyrazinone core or the benzyl group, potentially yielding reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the morpholinoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde, while substitution reactions may introduce various functional groups at the morpholinoethyl position.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-morpholinoethyl)- would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido(3,4-b)pyrazin-2(1H)-one Derivatives: Other derivatives with different substituents at the benzyl or morpholinoethyl positions.
Pyridopyrazinone Compounds: Compounds with similar core structures but different functional groups.
Uniqueness
Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-morpholinoethyl)- is unique due to the specific combination of the benzyl and morpholinoethyl groups, which may impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
117928-89-9 |
|---|---|
Formule moléculaire |
C20H22N4O2 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
3-benzyl-1-(2-morpholin-4-ylethyl)pyrido[3,4-b]pyrazin-2-one |
InChI |
InChI=1S/C20H22N4O2/c25-20-17(14-16-4-2-1-3-5-16)22-18-15-21-7-6-19(18)24(20)9-8-23-10-12-26-13-11-23/h1-7,15H,8-14H2 |
Clé InChI |
ATDHXLDSJNJQLO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCN2C3=C(C=NC=C3)N=C(C2=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




